molecular formula C20H20N4O3 B7834571 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7834571
M. Wt: 364.4 g/mol
InChI Key: AZCXATDHDPVAAC-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database

Properties

IUPAC Name

5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-23-14-7-5-4-6-13(14)22-20(23)18-15(25)11-24(19(18)21)12-8-9-16(26-2)17(10-12)27-3/h4-10H,11,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCXATDHDPVAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is scaled up to meet the demand for this compound in research and commercial applications. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products

The major products formed from the reactions of 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one depend on the specific reaction conditions and reagents used

Scientific Research Applications

5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The molecular targets and pathways involved are typically identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Conclusion

5-amino-1-(3,4-dimethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a compound of significant interest in various fields of scientific research due to its unique chemical properties and potential applications. Its synthesis, chemical reactivity, and mechanism of action are well-studied, making it a valuable tool for researchers in chemistry, biology, medicine, and industry.

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